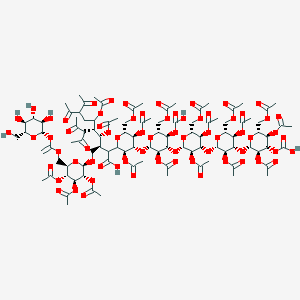

Peracetyl(glu(1-3))(7)glucitol

Beschreibung

Eigenschaften

CAS-Nummer |

107016-69-3 |

|---|---|

Molekularformel |

C102H138O68 |

Molekulargewicht |

2452.1 g/mol |

IUPAC-Name |

(3S,4R,5R)-8-acetyl-4,6-diacetyloxy-2-[(3S,4R,5R,6R)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3-acetyloxy-6-(acetyloxymethyl)-5-carboxyoxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-carboxyoxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)oxan-2-yl]-5-(2,4-dioxopentan-3-yl)-9-oxo-3-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethenoxymethyl]oxan-2-yl]oxymethyl]decanoic acid |

InChI |

InChI=1S/C102H138O68/c1-34(104)58(35(2)105)25-60(143-43(10)113)70(68(36(3)106)37(4)107)74(144-44(11)114)59(27-142-96-89(152-52(19)122)83(150-50(17)120)76(146-46(13)116)67(160-96)33-141-57(24)157-95-73(129)72(128)71(127)61(26-103)159-95)69(94(130)131)81-88(151-51(18)121)82(75(145-45(12)115)62(158-81)28-136-38(5)108)165-97-92(155-55(22)125)86(80(169-101(132)133)66(164-97)32-140-42(9)112)168-99-91(154-54(21)124)84(77(147-47(14)117)64(162-99)30-138-40(7)110)166-98-90(153-53(20)123)85(78(148-48(15)118)63(161-98)29-137-39(6)109)167-100-93(156-56(23)126)87(170-102(134)135)79(149-49(16)119)65(163-100)31-139-41(8)111/h58-93,95-100,103,127-129H,24-33H2,1-23H3,(H,130,131)(H,132,133)(H,134,135)/t59-,60?,61-,62-,63-,64-,65-,66-,67-,69?,70+,71-,72+,73-,74-,75-,76-,77-,78-,79-,80-,81?,82+,83+,84+,85+,86+,87+,88+,89-,90-,91-,92-,93-,95-,96-,97+,98+,99+,100+/m1/s1 |

InChI-Schlüssel |

MTWNQMHWLWHXGH-XEUPFTBBSA-N |

SMILES |

CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |

Isomerische SMILES |

CC(=O)C(CC([C@H]([C@@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |

Kanonische SMILES |

CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |

Synonyme |

PAG 8 PAG-8 peracetyl(Glu(1-3))(7)glucitol |

Herkunft des Produkts |

United States |

Structural Elucidation of Peracetyl Glu 1 3 7 Glucitol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligosaccharide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful non-destructive methods for the structural analysis of oligosaccharides. It provides detailed information regarding the monosaccharide composition, the anomeric configuration (α or β) of the glycosidic bonds, the linkage positions between residues, and the sequence of the sugar units. For a molecule like Peracetyl(glu(1-3))(7)glucitol, which consists of seven β-(1→3)-linked glucose units terminated by a glucitol residue, with all hydroxyl groups acetylated, NMR is indispensable.

The ¹H NMR spectrum of a peracetylated oligosaccharide provides a wealth of structural information. Acetylation significantly simplifies the spectrum by shifting the resonances of protons attached to carbons bearing the acetate (B1210297) groups to a less crowded, downfield region (typically δ 4.5-5.5 ppm), away from the complex region of overlapping ring protons (δ 3.0-4.5 ppm). The anomeric protons (H-1) are particularly diagnostic, appearing as distinct signals for each residue.

The multiplicity and coupling constants (J) of these signals are crucial for determining stereochemistry. For β-linked glucopyranose units, the anomeric proton (H-1) is in an axial position, leading to a large diaxial coupling constant (³JH1,H2) of approximately 7–9 Hz, which manifests as a distinct doublet. This allows for the confirmation of the β-configuration of all seven glycosidic linkages in the chain.

The complete assignment of all proton signals is achieved by analyzing scalar couplings through two-dimensional experiments like COSY (Correlation Spectroscopy).

Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for a Peracetylated β-(1→3)-Linked Diglucose Unit.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Residue I (Non-reducing end) | |||

| H-1 | ~4.65 | d | J1,2 ≈ 8.0 |

| H-2 | ~4.95 | dd | J2,3 ≈ 9.5 |

| H-3 | ~5.10 | t | J3,4 ≈ 9.5 |

| H-4 | ~5.05 | t | J4,5 ≈ 9.5 |

| H-5 | ~3.80 | ddd | J5,6a ≈ 2.5, J5,6b ≈ 4.5 |

| H-6a | ~4.25 | dd | J6a,6b ≈ 12.5 |

| H-6b | ~4.10 | dd | |

| Residue II (Linked unit) | |||

| H-1' | ~4.58 | d | J1',2' ≈ 8.0 |

| H-2' | ~4.90 | dd | J2',3' ≈ 9.5 |

| H-3' | ~3.95 (shifted upfield) | t | J3',4' ≈ 9.5 |

| H-4' | ~5.08 | t | J4',5' ≈ 9.5 |

| H-5' | ~3.85 | m | |

| H-6'a | ~4.30 | dd | J6'a,6'b ≈ 12.0 |

| H-6'b | ~4.15 | dd | |

| Acetyl Protons | ~1.90-2.15 | s |

Note: Data are representative values for a peracetylated laminaribiose (B1201645) unit, a structural component of the target molecule. Chemical shifts are approximate and can vary based on solvent and specific oligosaccharide structure. The upfield shift of H-3' is characteristic of its involvement in the glycosidic linkage.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum with greater signal dispersion, where each carbon atom in the molecule typically gives a distinct singlet (in a proton-decoupled spectrum). The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Key diagnostic signals in the ¹³C NMR spectrum include:

Anomeric Carbons (C-1): These resonate in a distinct region (δ 95-105 ppm for β-pyranosides), providing information on the number of sugar residues and their anomeric configuration.

Carbons involved in Glycosidic Linkage: The carbon atom at the linkage position (C-3 in this case) experiences a significant downfield shift (deshielding) of 6–10 ppm compared to its position in a non-linked, acetylated terminal residue. Conversely, the adjacent carbons (C-2 and C-4) may experience a slight upfield shift.

Acetyl Group Carbons: The carbonyl carbons of the acetyl groups appear in the far downfield region (δ 169–172 ppm), while the methyl carbons are found in the upfield region (δ 20–22 ppm).

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a Peracetylated β-(1→3)-Linked Diglucose Unit.

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Residue I (Non-reducing end) | ||

| C-1 | ~101.0 | Anomeric carbon |

| C-2 | ~71.5 | |

| C-3 | ~73.0 | |

| C-4 | ~68.5 | |

| C-5 | ~72.0 | |

| C-6 | ~62.0 | |

| Residue II (Linked unit) | ||

| C-1' | ~101.5 | Anomeric carbon |

| C-2' | ~71.8 | |

| C-3' | ~78.0 | Downfield shift due to linkage |

| C-4' | ~67.5 | Slight upfield shift |

| C-5' | ~72.5 | |

| C-6' | ~62.0 | |

| Acetyl Carbons | ||

| C=O | 169.0 - 171.5 | Carbonyl region |

| CH₃ | 20.5 - 21.5 | Methyl region |

Note: Data are representative values for a peracetylated laminaribiose unit. The significant downfield shift of C-3' is the primary indicator of the (1→3) linkage.

While 1D NMR provides foundational data, 2D NMR experiments are essential for the complete and unambiguous assignment of complex oligosaccharides.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings within a spin system (i.e., within a single sugar residue). It allows for the "walking through" of the proton signals from H-1 to H-6 for each glucose unit, enabling the assignment of all ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning carbon resonances based on the already-determined proton assignments from COSY.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. This is the key experiment for determining the linkage between sugar residues. A cross-peak between the anomeric proton of one residue (e.g., H-1 of residue I) and the carbon at the linkage position of the adjacent residue (e.g., C-3 of residue II) provides direct evidence of the glycosidic bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For oligosaccharides, NOESY can confirm linkage by showing a spatial correlation between the anomeric proton (H-1) and a proton on the aglycone residue (e.g., H-3), which is a consequence of their proximity across the glycosidic bond.

For particularly complex oligosaccharides or for studying their interactions with other molecules, natural abundance ¹³C NMR can be limited by low sensitivity. Isotopic labeling, specifically with ¹³C, can overcome this challenge. A targeted strategy involves the introduction of ¹³C-labeled acetyl groups. This can be achieved by deacetylating the native oligosaccharide and then re-acetylating it using ¹³C-labeled acetic anhydride (B1165640).

This approach offers several advantages:

Enhanced Sensitivity: The ¹³C-labeled acetyl carbonyl and methyl signals are significantly enhanced, allowing for easier detection.

Linkage Determination: Using [1-¹³C]-acetic anhydride introduces a ¹³C label at the carbonyl position. This allows for the measurement of three-bond coupling constants (³JH,C) between the ring proton and the acetyl carbonyl carbon. The presence of such a coupling (typically 2.5–4.7 Hz) confirms that a specific position was hydroxylated and is now acetylated, which helps to identify linkage sites in partially substituted sugars.

Probing Molecular Dynamics: The ¹³C-labeled acetyl groups can serve as sensitive probes for studying the conformation and dynamics of the oligosaccharide in solution.

Mass Spectrometry (MS) for Molecular Weight and Sequence Determination

Mass spectrometry is a complementary technique to NMR that provides rapid and highly sensitive analysis of the molecular weight, composition, and sequence of oligosaccharides.

Liquid Secondary Ionization Mass Spectrometry (LSI-MS) is a soft ionization technique well-suited for non-volatile, thermally labile molecules like oligosaccharides. In LSI-MS, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of primary ions (e.g., Cs⁺), causing the desorption and ionization of intact sample molecules.

For peracetylated oligosaccharides, LSI-MS typically produces protonated molecules [M+H]⁺ or, more commonly, adducts with alkali metal ions like sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass spectrum provides a precise molecular weight of the parent ion, which can be used to confirm the composition (i.e., seven acetylated glucose units plus one acetylated glucitol).

Tandem mass spectrometry (MS/MS) experiments are used to determine the sequence. The parent ion is isolated and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of oligosaccharides occurs primarily at the glycosidic bonds. According to the established nomenclature, fragments retaining the non-reducing terminus are labeled as B and C ions, while those retaining the reducing (glucitol) end are labeled as Y and Z ions. Cross-ring cleavages (A and X ions) can also occur and provide information about linkage positions. The mass difference between successive Y or B ions corresponds to the mass of a single peracetylated glucose residue, allowing for the confirmation of the oligosaccharide sequence.

Tandem Mass Spectrometry (MS/MS) for Linkage Analysis and Cleavage Peaks

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of oligosaccharides by providing detailed information on their sequence, composition, and linkage positions through controlled fragmentation. nih.gov For a peracetylated oligosaccharide like this compound, MS/MS analysis involves selecting the molecular ion (or a specific adduct) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation patterns are highly informative.

The fragmentation of peracetylated oligosaccharides primarily occurs at the glycosidic bonds, leading to the formation of characteristic B and Y ions, which reveal the sequence of the monosaccharide units. Additionally, cross-ring cleavages can produce A and X ions, which are particularly valuable for determining the linkage positions between the glucose units. nih.gov

In the analysis of a related acetylated tetraglucosyl glucitol, electrospray MS/MS revealed a fragmentation pattern that allowed for structural identification. The spectrum showed signals for A⁺-type (non-reducing-end) fragment ions and reducing-end fragment ions. nih.gov For this compound, a series of B ions would be expected, corresponding to the sequential loss of peracetylated glucose residues from the non-reducing end. The presence of specific cross-ring cleavage ions, such as ⁰,²A ions, would provide strong evidence for the (1->3) linkage, as the fragmentation pathways are dependent on the positions of the glycosidic bonds. nih.gov While CID of protonated oligosaccharide ions typically favors glycosidic bond cleavage, certain conditions or derivatization can enhance the informative cross-ring fragmentation. nih.govucdavis.edu

Table 1: Expected MS/MS Fragmentation Ions for a Peracetylated (1->3)-linked Glucotetraose Fragment

| Ion Type | Description | Cleavage Type |

|---|---|---|

| B-ions | Fragments containing the non-reducing end | Glycosidic |

| Y-ions | Fragments containing the reducing end | Glycosidic |

| A-ions | Cross-ring cleavage fragments containing the non-reducing end | Cross-ring |

Chemical Ionization (CI) and Electron Impact (EI) Mass Spectrometry of Glucitol Derivatives

Chemical Ionization (CI) and Electron Impact (EI) are two fundamental ionization techniques in mass spectrometry that provide complementary structural information for acetylated glucitol derivatives.

Electron Impact (EI) Mass Spectrometry is considered a "hard" ionization technique, bombarding the analyte with high-energy electrons (typically 70 eV). emory.eduwikipedia.org This process imparts significant energy, leading to extensive and reproducible fragmentation. azom.com For glucitol derivatives, which constitute the reduced end of the target molecule, EI is particularly useful. Studies have shown that the reduced end of an oligosaccharide, the glucitol moiety, produces prominent peaks in EI spectra. nih.gov The fragmentation patterns can help identify the specific alditol and its substitution pattern.

Chemical Ionization (CI) Mass Spectrometry is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through ion-molecule reactions. libretexts.orgwikipedia.org This process transfers less energy to the analyte molecule, resulting in significantly less fragmentation and often preserving the molecular ion or producing a stable quasi-molecular ion (e.g., [M+H]⁺ or [M+NH₄]⁺). azom.comumd.edu This is crucial for verifying the molecular mass of the derivative. libretexts.org In the context of oligosaccharide derivatives, CI spectra are characterized by intense peaks corresponding to the non-reducing ends and fragment ions resulting from the cleavage of glycosidic bonds, which can be used to elucidate the sugar sequence. nih.gov

Table 2: Comparison of EI and CI for Glucitol Derivatives

| Feature | Electron Impact (EI) | Chemical Ionization (CI) |

|---|---|---|

| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) libretexts.org |

| Fragmentation | Extensive and complex | Minimal, controlled fragmentation azom.com |

| Molecular Ion Peak | Often weak or absent azom.com | Strong quasi-molecular ion peak umd.edu |

| Primary Information | Structural details from fragmentation patterns; prominent peaks from the glucitol (reducing) end nih.gov | Molecular weight determination; sequence information from glycosidic cleavage nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Oligosaccharide Characterization

MALDI-TOF mass spectrometry is a powerful technique for the analysis of biomolecules, including oligosaccharides. It allows for the rapid and sensitive determination of the molecular weights of large, non-volatile molecules like this compound. In this method, the analyte is co-crystallized with a matrix material (e.g., 2,5-dihydroxybenzoic acid), which absorbs laser energy and facilitates the soft ionization and desorption of the intact analyte molecules, typically as sodiated adducts ([M+Na]⁺). slu.se

The primary application of MALDI-TOF MS is the accurate determination of the molecular mass distribution of an oligosaccharide sample, thereby assessing its size and homogeneity. For instance, a MALDI-TOF spectrum of a (1,3;1,4)-β-D-glucan trisaccharide showed a single ion corresponding to its molecular weight, confirming the sample's purity. researchgate.net

Furthermore, when coupled with a tandem mass analyzer (MALDI-TOF/TOF), the technique can provide detailed structural information. By selecting a specific precursor ion and inducing fragmentation, MS/MS spectra can be generated. These spectra often show extensive cross-ring fragmentation ions (A- and X-type ions), which are highly informative for determining the linkage positions of the monosaccharide residues. nih.gov This capability allows for the differentiation between isobaric structures, such as those with different linkage types (e.g., 1->3 vs. 1->6). nih.govresearchgate.net

Stereochemical Analysis and Configuration Determination

The determination of the stereochemistry of this compound—specifically, the D/L configuration of the glucose units and the α/β anomeric configuration of the glycosidic linkages—is a critical aspect of its complete structural elucidation. However, the mass spectrometry and chromatographic techniques outlined in this article are generally insufficient on their own to establish stereochemistry.

Mass spectrometry methods, including MS/MS, can distinguish between structural isomers but typically cannot differentiate between stereoisomers like glucose and galactose or determine the anomeric configuration (α vs. β) of the glycosidic bond. ucdavis.edu While some subtle differences in fragmentation patterns of anomers have been observed in specific cases, these are not reliable for unambiguous assignment. chempap.org

Therefore, complete stereochemical and configuration determination requires complementary analytical methods that fall outside the scope of the techniques detailed here. These methods often include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are the most powerful tools for determining anomeric configurations based on the chemical shifts and coupling constants of anomeric protons.

Enzymatic Digestion: Using specific exoglycosidases (e.g., β-glucosidase) that only cleave linkages of a particular anomeric configuration can definitively establish the stereochemistry of the bond.

Chiral Chromatography: GC or HPLC analysis of derivatized monosaccharides on a chiral stationary phase can be used to determine their D/L configuration after complete hydrolysis of the oligosaccharide.

Chromatographic Techniques for Purity and Homogeneity Assessment

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a premier analytical technique for the separation and quantification of underivatized carbohydrates with high sensitivity and resolution. researchgate.netnih.govnih.gov It is exceptionally well-suited for assessing the purity and homogeneity of oligosaccharides like (glu(1-3))(7)glucitol (prior to peracetylation).

The method utilizes a strong anion-exchange stationary phase and a high-pH mobile phase, which causes the hydroxyl groups of the carbohydrates to become partially ionized, allowing for their separation based on size, charge, composition, and linkage. springernature.com Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of the eluted carbohydrates without the need for derivatization. nih.gov

The high resolving power of HPAEC-PAD allows for the separation of closely related oligosaccharides, including isomers that differ only in their glycosidic linkage. youtube.com A single, sharp peak in the HPAEC-PAD chromatogram would indicate the high purity and homogeneity of the (glu(1-3))(7)glucitol sample. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates (PMAA) for Glycosidic Linkage Analysis

Glycosidic linkage analysis using the PMAA method is a cornerstone technique for determining the connection points between monosaccharide residues in an oligosaccharide. nih.govnih.gov The procedure involves a series of chemical modifications to the (glu(1-3))(7)glucitol molecule:

Permethylation: All free hydroxyl groups are converted to methyl ethers.

Hydrolysis: The permethylated oligosaccharide is hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

Reduction: The monosaccharides are reduced to their corresponding alditols. This step opens the ring and prevents anomerization.

Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages) are acetylated.

The resulting PMAA derivatives are volatile and can be separated and identified by GC-MS. nih.govmdpi.com The identity of each PMAA is determined by its characteristic retention time in the gas chromatogram and its unique mass spectrum generated by electron impact (EI) ionization. mdpi.commdpi.com The fragmentation pattern reveals the positions of the methyl and acetyl groups, which directly correspond to the linkage positions in the original oligosaccharide.

For a linear (1->3)-linked glucan terminating in a glucitol, this analysis would be expected to yield three specific derivatives, as shown in the table below.

Table 3: Expected PMAA Derivatives from this compound

| Original Residue | PMAA Derivative | Linkage Indicated |

|---|---|---|

| Non-reducing terminal glucose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol | Terminal Glc |

| Internal (1->3)-linked glucose | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol | 3-linked Glc |

Other Spectroscopic Methods (e.g., Fourier-Transform Infrared Spectroscopy)researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy serves as a valuable supplementary technique for the structural elucidation of carbohydrate derivatives like this compound. This method is particularly adept at identifying the functional groups present within a molecule, thereby confirming the success of chemical modifications such as peracetylation. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific chemical bonds.

Analysis of the spectrum reveals distinctive peaks that confirm the compound's structural features. The complete acetylation of the hydroxyl groups is unequivocally demonstrated by the appearance of strong absorption bands characteristic of the acetyl functional group. A prominent band is observed in the region of 1740–1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl groups. researchgate.netresearchgate.net Additionally, the presence of acetyl groups is further supported by bands around 1370 cm⁻¹ (C-H bending in CH₃) and in the 1220–1240 cm⁻¹ range (C-O stretching of the acetyl group). mdpi.com

The underlying (1→3)-β-glucan backbone also presents characteristic signals. A key absorption band is typically found around 891 cm⁻¹, which is a hallmark of the β-anomeric configuration of the glycosidic linkages in glucans. mdpi.comnih.gov The region between 1000 cm⁻¹ and 1200 cm⁻¹ contains a complex series of overlapping bands corresponding to C-O and C-C stretching vibrations within the pyranose rings and the glycosidic bonds, which constitutes the "fingerprint" region for carbohydrates. researchgate.net For (1→3)-β-D-glucans, characteristic absorptions can be identified around 1150 cm⁻¹ and 1023 cm⁻¹. mdpi.com

Furthermore, the C-H stretching vibrations of the methylene (B1212753) and methine groups in the glucose and glucitol residues are responsible for the absorption bands observed in the 2850–3000 cm⁻¹ region. mdpi.com The broad O-H stretching band, typically seen between 3200 cm⁻¹ and 3600 cm⁻¹ in non-acetylated carbohydrates, is expected to be absent or significantly diminished in the spectrum of this compound, providing further evidence of complete acetylation.

Interactive Data Table: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 2850–3000 | C-H stretching vibrations | CH, CH₂, CH₃ |

| 1740–1750 | C=O stretching vibration of ester | Acetyl (C=O) |

| 1370 | C-H bending vibration | Acetyl (CH₃) |

| 1220–1240 | Asymmetric C-O-C stretching of the ester group | Acetyl (C-O-C) |

| ~1150 | C-O-C asymmetric stretching in the pyranose ring | Glucan Backbone |

| ~1023 | C-O stretching at C-3 | Glucan Backbone |

| ~891 | C-H deformation at the anomeric carbon (β-linkage) | β-Glycosidic Linkage |

Conformational Analysis and Molecular Dynamics of Peracetyl Glu 1 3 7 Glucitol

Theoretical Approaches in Carbohydrate Conformational Analysis

Computational methods are indispensable for exploring the vast conformational space available to oligosaccharides. researchgate.netnih.gov These in silico techniques provide insights into the structural preferences and dynamic motions that are often difficult to capture through experimental means alone.

Molecular mechanics (MM) force fields are the cornerstone of computational studies on large biomolecules like oligosaccharides. bohrium.comresearchgate.net They approximate the potential energy of a system as a function of its atomic coordinates using a set of classical physics equations. Several force fields have been specifically developed or parameterized to handle the unique stereoelectronic effects present in carbohydrates. maynoothuniversity.ie

AMBER/GLYCAM: The GLYCAM (Glycan-specific CHARMM) force fields, developed to be compatible with the AMBER framework, are widely used for simulating carbohydrates. nih.govbiorxiv.orgnih.govbiorxiv.org GLYCAM06, for instance, was developed using high-level quantum mechanical data to accurately represent the conformational energies of glycosidic linkages and the interactions of carbohydrates with water. nih.gov These force fields have been successfully employed in numerous studies of oligosaccharides and their complexes with proteins. nih.govnih.gov

CHARMM: The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field family includes parameter sets specifically for carbohydrates (e.g., CHARMM36). biorxiv.orgbiorxiv.org These parameters are developed hierarchically, starting from monosaccharides, to ensure transferability and accuracy in representing the complex potential energy surfaces of oligo- and polysaccharides. maynoothuniversity.iebiorxiv.org

GROMOS: The GROMOS (GROningen MOlecular Simulation) force field is another widely used tool in biomolecular simulation. It has been applied to the study of carbohydrates, providing valuable insights into their conformational preferences. biorxiv.orgresearchgate.net

| Force Field Family | Key Features for Carbohydrates | Typical Applications |

| AMBER/GLYCAM | Specifically parameterized for glycans; compatible with the widely used AMBER simulation package. nih.govbiorxiv.orgbiorxiv.org | Simulations of free oligosaccharides, glycoproteins, and glycolipids; protein-carbohydrate interactions. nih.govnih.gov |

| CHARMM | Hierarchical parameterization for monosaccharides and oligosaccharides; includes parameters for modified sugars. maynoothuniversity.iebiorxiv.orgbiorxiv.org | All-atom MD simulations of various carbohydrate systems, including glycosaminoglycans. biorxiv.org |

| GROMOS | A united-atom and all-atom force field widely used for a broad range of biomolecules, including carbohydrates. biorxiv.orgresearchgate.net | Conformational analysis of oligosaccharides and studies of their dynamic behavior in solution. researchgate.net |

| TRIPOS | A general-purpose force field that has been used in early carbohydrate modeling studies. researchgate.net | Conformational searches and molecular modeling of various organic molecules, including carbohydrates. |

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govtandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular flexibility and conformational dynamics. researchgate.netnih.gov For oligosaccharides like Peracetyl(glu(1-3))(7)glucitol, MD simulations are essential for exploring the range of conformations sampled at equilibrium. nih.govnih.gov

| Linkage Type | Typical φ Angle Range (degrees) | Typical ψ Angle Range (degrees) | Notes |

| β-(1→3)-glucan | -75 to -60 | 110 to 130 | Based on quenched MD simulations of laminarabiose, the repeating unit of β-(1→3)-glucans. acs.org |

| β-(1→6)-glucan | Varied | Varied (gt, gg rotamers) | This linkage has an additional degree of freedom (ω angle), leading to greater flexibility. scispace.comacs.org |

While molecular mechanics provides a computationally efficient way to simulate large systems, quantum mechanical (QM) calculations offer a more fundamental and often more accurate description of molecular energetics. researchgate.netnih.gov QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule, providing precise energies for different conformations. nih.govescholarship.org

For carbohydrates, QM calculations are crucial for:

Parameterizing Force Fields: High-level QM calculations on smaller carbohydrate fragments are used to derive the parameters (e.g., torsional potentials) used in MM force fields like GLYCAM, ensuring they accurately reflect the underlying quantum effects. nih.gov

Validating MM Results: QM can be used as a benchmark to assess the accuracy of different force fields in predicting the relative energies of various conformers. nih.gov

Calculating Energy Landscapes: For smaller oligosaccharides or fragments, QM methods can be used to compute detailed conformational energy maps (e.g., Ramachandran-like plots for glycosidic linkages), revealing the locations of low-energy minima and the barriers between them. researchgate.netacs.org This provides a rigorous understanding of conformational preferences governed by stereoelectronic phenomena like the anomeric and exo-anomeric effects.

Experimental Techniques for Conformational Elucidation

Experimental methods provide essential data to validate computational models and offer direct insights into the three-dimensional structures of oligosaccharides in solution and the gas phase.

Nuclear Overhauser Effect (NOE): NOEs measure the through-space transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å). nih.gov For oligosaccharides, inter-residue NOEs across the glycosidic linkage provide distance restraints that are crucial for defining the relative orientation of adjacent sugar rings and thus the φ and ψ torsion angles. nih.govresearchgate.net

Karplus Equations: Scalar (J) coupling constants between nuclei are dependent on the dihedral angle of the bonds connecting them. The Karplus relationship provides an empirical correlation between three-bond J-couplings (e.g., ³JHH, ³JCH) and the corresponding torsion angle. escholarship.orgnd.edu Measuring these couplings across the glycosidic linkage provides valuable information about the average conformation of the φ and ψ angles. acs.orgnd.edu

Ion Mobility-Mass Spectrometry (IM-MS) is a gas-phase analytical technique that separates ions based on their size, shape, and charge. nih.govresearchgate.net When coupled with mass spectrometry, it becomes a powerful tool for carbohydrate analysis, as it can distinguish between isomers that are indistinguishable by MS alone. nih.govnih.govmax-planck-innovation.de

In an IM-MS experiment, ions are driven through a drift tube filled with an inert buffer gas by a weak electric field. youtube.com The time it takes for an ion to traverse the tube (its drift time) is related to its rotationally averaged collision cross-section (CCS). max-planck-innovation.deyoutube.com The CCS is a measure of the ion's effective size and shape in the gas phase. max-planck-innovation.de

For conformational analysis, IM-MS is valuable because:

Isomer Separation: It can separate and identify different conformational families or structural isomers of an oligosaccharide that may coexist. nih.govnih.gov

Conformation Measurement: The experimentally measured CCS provides a direct constraint on the gas-phase conformation of the molecule. This data can be compared with CCS values calculated from candidate structures generated by molecular modeling to identify the most probable conformations. researchgate.net

This technique is particularly useful for distinguishing between oligosaccharides with different linkage positions or stereochemistries, providing an additional layer of structural characterization. max-planck-innovation.deyoutube.com

Influence of Acetylation Pattern on Glucan and Oligosaccharide Conformation

The substitution of hydroxyl groups with acetyl groups profoundly alters the conformational landscape of glucans and oligosaccharides. While direct conformational analysis of this compound is not extensively documented in publicly available research, the principles governing the behavior of other acetylated polysaccharides provide a strong framework for understanding its structural characteristics. The degree of substitution and, more critically, the specific pattern of acetylation along the carbohydrate backbone are key determinants of the molecule's three-dimensional structure, solubility, and interactions with other molecules. wur.nlnih.gov

Molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these conformational changes. nih.govnih.gov Studies on acetylated xylans, for instance, have revealed that a specific pattern of acetylation on alternate xylosyl residues allows the backbone to fold into a stable twofold helical screw. This ordered conformation is crucial for its interaction with cellulose (B213188) microfibrils in the plant cell wall.

Similarly, research on acetylated glucan and xylan (B1165943) trisaccharide models shows that the specific position of acetyl groups influences their potential for intramolecular migration. abo.fi This migration, from one hydroxyl group to another, can alter the acetylation pattern over time, thereby affecting the molecule's conformational equilibrium and properties. For example, rapid acetyl group migration in certain glucan models is hypothesized to be the reason that acetyl groups are not typically found at secondary positions in natural glucans. abo.fi

The influence of the acetylation pattern extends to the electronic properties of the oligosaccharide. Density Functional Theory (DFT) calculations on partially acetylated chitosan (B1678972) oligomers have shown that the presence of an acetylated subunit affects the structural and electronic properties of its neighbors. This generates new intramolecular interactions and influences the polarity of the entire molecule.

For a fully substituted oligosaccharide like this compound, the conformational possibilities are largely dictated by the steric hindrance imposed by the numerous acetyl groups. The β-(1→3) linkage inherently promotes a helical or coiled-ribbon conformation in glucans. researchgate.net The complete acetylation of this structure would likely result in a more rigid and extended helical conformation compared to its partially acetylated or unsubstituted counterparts, due to the elimination of internal hydrogen bonds and the introduction of significant steric bulk.

The following tables summarize key findings from research on related acetylated polysaccharides, illustrating the specific effects of acetylation patterns on molecular structure and properties.

Table 1: Influence of Acetylation Pattern on Polysaccharide Conformation and Properties

| Polysaccharide | Acetylation Pattern Studied | Observed Conformational/Property Effect | Research Method |

|---|---|---|---|

| Xylan (from Arabidopsis) | Acetylation on alternate xylosyl residues | Facilitates the folding of the backbone into a stable twofold helical screw, enabling tight docking with cellulose. | Molecular Dynamics (MD) Simulation, NMR, Mass Spectrometry |

| Chitosan Oligomers | Presence of a single acetylated subunit at different positions | Affects the structural and electronic properties of the entire oligomer by creating new intramolecular interactions and altering the polarity of neighboring units. | Density Functional Theory (DFT) Calculations |

| Glucan Model Trisaccharides | Acetyl group on a secondary hydroxyl group | Rapid intramolecular migration of the acetyl group to a primary hydroxyl group on an adjacent saccharide unit. This dynamic process influences the stable acetylation pattern. | NMR Spectroscopy, Kinetic Modeling |

| Rhododendron dauricum Polysaccharides | Chemical acetylation | The introduction of acetyl groups led to the disappearance of the triple helix conformation observed in the unmodified polysaccharide. | Congo Red Test, Circular Dichroism |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Xylan |

| Cellulose |

| Chitosan |

| Glucan |

Research on Biological and Biotechnological Implications of Peracetyl Glu 1 3 7 Glucitol

Academic Investigations into Immune System Modulation by Beta-Glucans and their Derivatives

Beta-glucans and their derivatives are recognized as potent biological response modifiers (BRMs) due to their ability to modulate the immune system. nih.govencyclopedia.pubresearchgate.netnih.govmaastrichtuniversity.nl These polysaccharides, which are structural components of the cell walls of fungi, yeast, and some bacteria, can trigger both innate and adaptive immune responses. researchgate.netelsevierpure.commdpi.com The immunomodulatory effects of β-glucans are largely attributed to their recognition by specific pattern recognition receptors (PRRs) on immune cells. nih.govfrontiersin.org

Receptor Binding Studies (e.g., Dectin-1, Complement Receptor 3) and Ligand Specificity

The interaction between β-glucans and immune cells is primarily mediated by specific receptors, most notably Dectin-1 and Complement Receptor 3 (CR3).

Dectin-1: This C-type lectin receptor is a major receptor for β-(1→3)-glucans and is predominantly expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils. nih.govnih.govfrontiersin.org Binding of β-glucans to Dectin-1 is specific to the β-(1→3)-linked glucose backbone, and this interaction is crucial for initiating downstream signaling. invivogen.comnih.gov Studies have shown that the structural characteristics of β-glucans, including their molecular weight, degree of branching, and solubility, influence their binding affinity to Dectin-1. frontiersin.orginvivogen.com For instance, particulate β-glucans are known to be potent activators of Dectin-1, leading to robust cellular responses, whereas the interaction with soluble β-glucans can be more complex and may not always initiate signaling. invivogen.com Mutational analyses of Dectin-1 have identified key amino acid residues, such as Trp221 and His223, within the carbohydrate recognition domain (CRD) that are critical for β-glucan binding. nih.govoup.comnih.gov

Complement Receptor 3 (CR3): Also known as Mac-1 (CD11b/CD18), CR3 is an integrin receptor expressed on a wide range of immune cells, including neutrophils, monocytes, macrophages, and natural killer (NK) cells. nih.gov CR3 possesses a lectin-like domain that can directly bind to β-glucans. nih.govresearchgate.net This interaction is important for priming immune cells for enhanced activity. For example, the binding of β-glucans to CR3 on neutrophils can prime them for cytotoxicity against complement-opsonized target cells. nih.govnih.gov The activation of CR3 by β-glucans can also lead to phagocytosis and degranulation. nih.gov Some studies suggest that the functional outcomes of CR3 engagement by β-glucans can vary depending on the specific ligand and cell type, with some interactions leading to immune suppression. royalsocietypublishing.orgroyalsocietypublishing.org

| Receptor | Cell Types | Ligand Specificity | Key Binding Residues (Dectin-1) |

| Dectin-1 | Macrophages, Dendritic Cells, Neutrophils | β-(1→3)-glucan backbone | Trp221, His223 |

| CR3 (Mac-1) | Neutrophils, Monocytes, Macrophages, NK cells | β-glucans | Lectin-like domain |

Mechanistic Research on Innate and Adaptive Immune Responses Triggered by Glucans

The binding of β-glucans to their receptors initiates a cascade of intracellular signaling events that orchestrate both innate and adaptive immune responses.

Innate Immunity: Upon binding to Dectin-1, a signaling cascade is initiated through the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM)-like domain in its cytoplasmic tail. nih.gov This leads to the activation of spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 signaling complex, ultimately resulting in the activation of transcription factors like NF-κB. nih.govfrontiersin.org This signaling pathway triggers a variety of innate immune responses, including:

Phagocytosis: The engulfment of pathogens or particles. invivogen.com

Respiratory Burst: The production of reactive oxygen species (ROS) to kill pathogens. invivogen.com

Cytokine and Chemokine Production: The secretion of signaling molecules like TNF-α, IL-1, IL-6, and IL-12 that regulate inflammation and recruit other immune cells. researchgate.netnih.gov

Activation of CR3 by β-glucans also contributes to innate immunity by enhancing phagocytosis of iC3b-opsonized particles and priming neutrophils for cytotoxic activity. nih.govnih.gov

Adaptive Immunity: The activation of innate immune cells, particularly dendritic cells (DCs), by β-glucans plays a crucial role in shaping the subsequent adaptive immune response. ashpublications.org When DCs are activated by β-glucans via Dectin-1, they mature and present antigens to T cells. This process promotes the differentiation of T helper cells, particularly towards Th1 and Th17 lineages, which are important for cell-mediated immunity against fungal and other pathogens. ashpublications.org The production of cytokines like IL-12 by activated DCs is critical for driving Th1 responses. researchgate.net Furthermore, β-glucans can act as adjuvants, enhancing the efficacy of vaccines by stimulating both humoral and cellular immunity. nih.govencyclopedia.pub

Role in Cell Recognition and Signaling Pathways

The recognition of β-glucans by immune cells is a fundamental aspect of pathogen recognition. Since β-glucans are not produced by mammalian cells, they are recognized as pathogen-associated molecular patterns (PAMPs). researchgate.net This recognition by PRRs like Dectin-1 and CR3 is the first step in initiating an immune response against fungal pathogens. mdpi.com

The signaling pathways activated by β-glucan recognition are central to the coordination of the immune response. The Dectin-1/Syk/CARD9 pathway is a well-characterized example that leads to the activation of NF-κB and subsequent pro-inflammatory gene expression. nih.gov Additionally, β-glucan signaling can intersect with other pathways, such as those initiated by Toll-like receptors (TLRs), to fine-tune the immune response. nih.gov Recent research also connects β-glucan signaling through Dectin-1 to autophagy, a cellular process for degrading and recycling cellular components, which can enhance phagosome maturation and antigen presentation. nih.gov

Fundamental Research into Potential Therapeutic Development Pathways

The potent immunomodulatory properties of β-glucans and their derivatives have spurred research into their potential therapeutic applications, particularly in the fields of antifungal and anticancer therapy.

Insights into Antifungal Activity Mechanisms

Given that β-glucans are major components of fungal cell walls, their recognition by the immune system is a critical defense mechanism against fungal infections. The antifungal activity of exogenously administered β-glucan derivatives is thought to be primarily indirect, by enhancing the host's immune response. By stimulating phagocytic activity, ROS production, and the secretion of pro-inflammatory cytokines, β-glucans can help the immune system to more effectively clear fungal pathogens. nih.gov Furthermore, some chemically modified β-glucan derivatives have been shown to exhibit direct, selective antifungal activity. For instance, new cationic β-glucan derivatives have demonstrated toxicity to certain fungal species by interacting with their biological membranes, while showing low toxicity to mammalian cells. nih.govacs.org

Insights into Anticancer Activity Mechanisms

The potential of β-glucans as anticancer agents has been extensively investigated. nih.gov The primary mechanism is believed to be immunomodulatory rather than direct cytotoxicity to cancer cells. mdpi.com By activating various immune cells, β-glucans can enhance the body's ability to recognize and eliminate tumor cells. nih.gov Key mechanisms include:

Activation of Macrophages and Dendritic Cells: This leads to increased phagocytosis of tumor cells and enhanced antigen presentation, which can stimulate an antitumor T-cell response. nih.gov

Enhancement of Natural Killer (NK) Cell Activity: β-glucans can activate NK cells, which are cytotoxic lymphocytes that can directly kill tumor cells. nih.gov

Promotion of Cytotoxic T-Lymphocyte (CTL) Response: By stimulating DCs, β-glucans can promote the priming and differentiation of CTLs, which are critical for killing cancer cells. ashpublications.org

Synergy with Monoclonal Antibodies: β-glucans can prime neutrophils and other immune cells via CR3 to kill iC3b-opsonized tumor cells, a mechanism that can be exploited in combination with tumor-targeting monoclonal antibodies. bdpsjournal.org

Some studies also suggest that β-glucans may have direct antitumor effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting angiogenesis (the formation of new blood vessels that supply tumors). nih.govbdpsjournal.org

| Therapeutic Area | Primary Mechanism of Action | Key Immune Cells Involved |

| Antifungal | Enhanced host immune response, potential direct membrane disruption | Macrophages, Neutrophils |

| Anticancer | Immunomodulation, enhanced tumor cell recognition and killing | Macrophages, Dendritic Cells, NK cells, T cells, Neutrophils |

Insufficient Information to Generate Article on "Peracetyl(glu(1-3))(7)glucitol"

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on the chemical compound “this compound” focusing on its biological and biotechnological implications.

The search for research pertaining to "this compound" in the context of vaccine adjuvant design and drug delivery systems did not yield any specific studies, detailed research findings, or data tables. While general information on polysaccharides and their roles in these fields is available, there is a notable absence of literature detailing the synthesis, biological activity, or biotechnological applications of this particular compound.

Consequently, it is not possible to fulfill the request to create an article structured around the provided outline, as the foundational research required to generate content for the specified sections and subsections does not appear to be present in the public domain. An attempt to create such an article would result in a product that is not based on factual, verifiable scientific evidence and would therefore not meet the required standards of accuracy and authoritativeness.

Further research on this specific compound would be necessary before a scientifically sound article on its biotechnological implications could be written.

Future Directions in Peracetyl Glu 1 3 7 Glucitol Research

Development of Novel and Efficient Synthetic Routes

The synthesis of complex oligosaccharides like Peracetyl(glu(1-3))(7)glucitol remains a significant challenge in carbohydrate chemistry. Future research will likely focus on developing more efficient and scalable synthetic strategies to access this and related compounds. Key areas of development include:

Automated Glycan Assembly: Leveraging automated synthesis platforms could significantly accelerate the production of this compound. This technology, analogous to automated peptide and oligonucleotide synthesis, would enable the rapid generation of analogs for structure-activity relationship studies.

Enzymatic and Chemo-enzymatic Synthesis: The use of glycosyltransferases and engineered enzymes offers a highly stereospecific and efficient means of forming glycosidic bonds. Future work could focus on identifying or engineering enzymes capable of polymerizing glucose in a β-(1→3) fashion to create the core backbone of the target molecule.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Automated Glycan Assembly | Rapid synthesis, high purity, access to analogs | Development of suitable building blocks and linkers |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions | Identification and engineering of specific glycosyltransferases |

| Convergent Synthesis | Increased overall yield, easier purification | Optimization of fragment coupling reactions |

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Conformational Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its function. Future research should employ a combination of advanced spectroscopic techniques and computational modeling.

High-Resolution NMR Spectroscopy: Advanced NMR techniques, such as multidimensional NMR (COSY, TOCSY, HSQC, HMBC) and nuclear Overhauser effect spectroscopy (NOESY), will continue to be pivotal in determining the precise glycosidic linkages and elucidating the preferred solution-state conformations.

Mass Spectrometry: Techniques like liquid secondary ionization mass spectrometry have already been utilized for this compound. nih.gov Future applications of tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS) can provide detailed information on fragmentation patterns, which can be used to confirm the sequence and branching of the oligosaccharide chain.

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights into the conformational landscape of this compound. scispace.com These computational tools can help to predict the most stable conformations and understand how the molecule might interact with biological targets.

| Technique | Information Gained | Future Application for this compound |

| Multidimensional NMR | Glycosidic linkage analysis, 3D structure in solution | Detailed conformational analysis of the β-(1→3)-glucan chain |

| Tandem Mass Spectrometry | Sequencing and branching patterns | Confirmation of structure and identification of impurities |

| Molecular Dynamics | Conformational dynamics and flexibility | Predicting interactions with potential biological receptors |

Elucidation of Precise Structure-Function Relationships for Biological Activities

β-glucans are known to possess a wide range of biological activities, including immunomodulatory and anti-tumor effects. mdpi.comnih.govfrontiersin.org A key area of future research will be to understand the precise relationship between the structure of this compound and its potential biological functions. The acetyl groups may influence its solubility and ability to cross cell membranes, potentially modulating its activity compared to its deprotected counterpart.

Research in this area should focus on:

Systematic Modification and Biological Screening: Synthesizing a library of analogs with variations in chain length, branching, and the nature and placement of protecting groups will be essential. These analogs can then be screened in various biological assays to identify key structural motifs responsible for activity.

Receptor Binding Studies: Investigating the interaction of this compound and its derivatives with known β-glucan receptors, such as Dectin-1 and complement receptor 3 (CR3), will be crucial to understanding its mechanism of action at the molecular level. nih.govfrontiersin.org

Cellular and In Vivo Studies: Progressing from in vitro assays to cell-based models and eventually to in vivo studies will be necessary to validate the biological relevance of any observed activities.

Exploration of New Academic Research Avenues for Biotechnological Applications

The unique structural features of this compound open up possibilities for its use in various biotechnological applications. Future research should explore these novel avenues.

Drug Delivery Systems: The oligosaccharide backbone could be functionalized to create novel drug delivery vehicles. The biocompatibility of β-glucans makes them attractive candidates for targeted drug delivery systems.

Biomaterial Development: The self-assembly properties of oligosaccharides could be exploited to create novel biomaterials, such as hydrogels, for applications in tissue engineering and regenerative medicine.

Prebiotic Potential: While the acetyl groups may affect its digestibility, investigating the potential of the deprotected form of this compound as a prebiotic to modulate the gut microbiota is a promising area of research. researchgate.net

| Application Area | Research Focus | Potential Impact |

| Drug Delivery | Functionalization with targeting ligands and therapeutic agents | Targeted and controlled release of drugs |

| Biomaterials | Investigation of self-assembly and hydrogel formation | Development of biocompatible scaffolds for tissue regeneration |

| Prebiotics | In vitro fermentation studies with gut microbiota | Modulation of gut health and prevention of disease |

Q & A

Basic: What experimental methodologies are recommended for synthesizing Peracetyl(glu(1-3))(7)glucitol?

Methodological Answer:

The synthesis of peracetylated glucitol derivatives typically involves acetylation under controlled conditions. A validated protocol includes:

- Step 1: Dissolve the parent glucitol compound (e.g., rigenolide derivatives) in dry pyridine.

- Step 2: Add acetic anhydride (1:1 v/v) and stir at room temperature for 6 hours.

- Step 3: Concentrate the reaction mixture under reduced pressure to isolate the peracetylated product .

- Key Validation: Confirm acetylation via ¹H NMR (e.g., disappearance of hydroxyl proton signals) and specific rotation values compared to literature data .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Use ¹H NMR to confirm acetylation (e.g., acetyl proton signals at δ 2.0–2.1 ppm) and glycosidic linkage positions (e.g., coupling constants for anomeric protons).

- ¹³C NMR resolves acetylated carbons (δ 20–22 ppm) and glycosidic bond configurations .

- Mass Spectrometry (MS):

- High-Resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- GC-MS after methylation analysis identifies glycosidic linkages (see Advanced Q3 ) .

Advanced: How can methylation analysis resolve glycosidic linkage ambiguities in this compound?

Methodological Answer:

Methylation analysis involves:

- Step 1: Permethylate the compound using methyl iodide and a strong base (e.g., NaOH/DMSO).

- Step 2: Hydrolyze methylated product, reduce with NaBD₄, and acetylate to form partially methylated alditol acetates (PMAAs).

- Step 3: Analyze PMAAs via GC-MS to identify linkage patterns based on retention times and fragmentation.

- Example: A peak for 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl glucitol (molar ratio ~2.792) indicates a 1→3 linkage .

- Data Interpretation: Compare molar ratios of derivatives (e.g., 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl glucitol vs. 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl glucitol) to infer branching and linear chain structures .

Advanced: How should researchers address contradictions in glycosidic linkage data across studies?

Methodological Answer:

Discrepancies in methylation analysis (e.g., varying molar ratios of derivatives) may arise from:

- Reaction Conditions: Incomplete methylation or acetylation due to insufficient reaction time or reagent purity.

- Sample Heterogeneity: Contamination with isomers or incomplete purification.

- Resolution Steps:

- Repeat analyses with internal standards (e.g., deuterated derivatives) to confirm reproducibility.

- Cross-validate using 2D NMR (e.g., HSQC, HMBC) to directly observe glycosidic correlations .

- Compare data with structurally similar compounds (e.g., tetraacetylsweroside) to identify systematic errors .

Advanced: What experimental designs are suitable for studying the functional role of this compound in biochemical systems?

Methodological Answer:

- Conformational Studies:

- Proteomic Profiling:

- Apply KEGG pathway analysis to identify metabolic interactions (e.g., acetate production in microbial systems) .

- Functional Validation:

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Protocol Standardization:

- Document reagent purity (e.g., acetic anhydride ≥99%), reaction temperature (±1°C), and stirring speed.

- Quality Control:

- Data Transparency:

Advanced: What statistical approaches are recommended for analyzing complex glycosidic linkage data?

Methodological Answer:

- Multivariate Analysis:

- Apply principal component analysis (PCA) to differentiate linkage patterns based on GC-MS derivative ratios.

- Error Quantification:

- Calculate relative standard deviations (RSD) for molar ratios across triplicate runs to assess precision .

- Nonlinear Correlation Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.